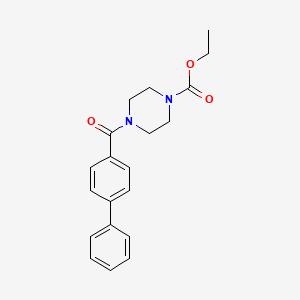
ethyl 4-(4-biphenylylcarbonyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, including those structurally related to ethyl 4-(4-biphenylylcarbonyl)-1-piperazinecarboxylate, often involves multi-step chemical processes. For example, one study describes the synthesis of a 1,4-piperazine-2,5-dione derivative from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate through a six-step process, achieving a 23% yield. This synthesis path highlights the complexity and the careful optimization required in the synthesis of piperazine-based compounds (Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including X-ray crystallography, provides insights into the conformational preferences and molecular packing of these compounds. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a compound structurally similar to this compound, reveals that the piperazine ring adopts a chair conformation, indicating typical conformations for such structures (Faizi et al., 2016).
Chemical Reactions and Properties
Piperazine compounds can undergo various chemical reactions, including carbonylation and reactions with secondary amines. For example, the carbonylation of N-(2-pyridinyl)piperazines under specific conditions results in novel compounds, showcasing the chemical versatility of piperazine derivatives (Ishii et al., 1997). Furthermore, reactions with secondary amines can lead to the formation of N,N'-disubstituted piperazine derivatives, highlighting the reactivity of the piperazine ring (Vasileva et al., 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as crystalline form and solubility, are influenced by their molecular structures. Polymorphism and different hydrogen-bonding networks, as observed in various crystalline forms of piperazine derivatives, can significantly affect their physical properties and potential applications (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity and the ability to form complexes with metals, are central to their potential applications in various fields. Studies on complexes formed by piperazine derivatives with Ni(II), Zn(II), and Cd(II) reveal the ability of these compounds to coordinate with metals through nitrogen and sulfur sites, offering insights into their chemical behavior and potential as ligands (Prakash et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Ethyl 4-(4-biphenylylcarbonyl)-1-piperazinecarboxylate serves as a precursor in the synthesis of novel compounds with potential antimicrobial activities. For instance, some studies have focused on synthesizing new 1,2,4-triazole derivatives and evaluating their antimicrobial properties. These derivatives exhibit moderate to good activities against various microorganisms, indicating the utility of this compound in developing new antimicrobial agents (Bektaş et al., 2010).
Chemistry of Iminofurans and Piperazine Derivatives
The chemical reactivity of this compound with secondary amines leads to the formation of various piperazine derivatives, showcasing its versatility in organic synthesis. This reactivity is utilized in the decyclization of certain compounds, leading to the formation of N,N′-disubstituted piperazine derivatives. Such reactions highlight the compound's role in synthesizing heterocyclic compounds, which are crucial in pharmaceutical chemistry (Vasileva et al., 2018).
Biological Activities of Hybrid Molecules
This compound is also instrumental in the microwave-assisted synthesis of hybrid molecules combining penicillanic or cephalosporanic acid moieties. These molecules are investigated for their antimicrobial, antilipase, and antiurease activities. Some compounds derived from this process show promising biological activities, which could be beneficial in developing new drugs (Başoğlu et al., 2013).
Crystal Structure Analysis
Research into the crystal structure of derivatives like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, derived from reactions involving this compound, provides insights into the conformational details of such compounds. These studies are crucial for understanding the molecular interactions and stability of pharmaceutical compounds, aiding in the design of drugs with optimized efficacy (Faizi et al., 2016).
Design of Novel Insecticides
Another significant application is in the design and synthesis of novel insecticides based on specific piperazine derivatives. These compounds, evaluated for their biological activities against certain pests, exhibit growth-inhibiting or larvicidal activities, opening new avenues for pest control strategies (Cai et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 4-(4-phenylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-20(24)22-14-12-21(13-15-22)19(23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYXCHLWZHTCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5601457.png)
![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrazine](/img/structure/B5601463.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B5601465.png)
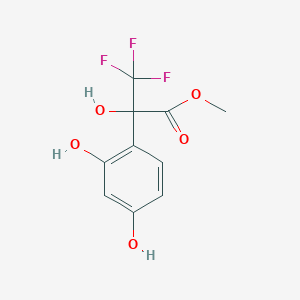

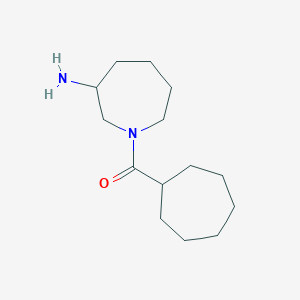
![4-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5601498.png)
![1-(3-chlorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5601516.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5601528.png)
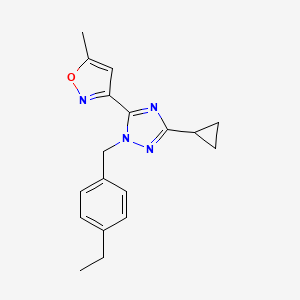
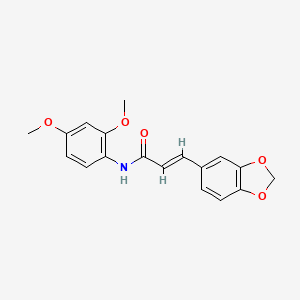
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601532.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5601541.png)
![methyl 3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5601558.png)